Methyl 3,5-dibromo-2-sulfamoylbenzoate
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Overview
Description
Methyl 3,5-dibromo-2-sulfamoylbenzoate is an organic compound with the molecular formula C8H7Br2NO4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dibromo-2-sulfamoylbenzoate typically involves the bromination of methyl benzoate followed by the introduction of the sulfamoyl group. One common method includes the following steps:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions.
Sulfamoylation: The dibrominated product is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reagents are typically added in a controlled manner, and the reaction mixture is continuously monitored to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dibromo-2-sulfamoylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or the sulfamoyl group.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: Products include debrominated or desulfamoylated benzoates.
Oxidation: Products include sulfonic acid derivatives of the original compound.
Scientific Research Applications
Methyl 3,5-dibromo-2-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The bromine atoms and the sulfamoyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Methyl 3,5-dibromo-2-sulfamoylbenzoate can be compared with other similar compounds such as:
Methyl 3,5-dibromobenzoate: Lacks the sulfamoyl group, making it less reactive in certain biological contexts.
Methyl 2-sulfamoylbenzoate: Lacks the bromine atoms, which may reduce its overall reactivity and potential biological activity.
Methyl 3,5-dichloro-2-sulfamoylbenzoate: Chlorine atoms instead of bromine, which can affect its chemical and biological properties.
Biological Activity
Methyl 3,5-dibromo-2-sulfamoylbenzoate is a compound of interest in medicinal chemistry, particularly due to its biological activity related to enzyme inhibition and potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its interactions with carbonic anhydrase (CA) isoforms and its implications in anticancer therapies.
Chemical Structure and Properties
This compound has the molecular formula C10H8Br2N2O3S. Its structure features a benzoate group with two bromine atoms and a sulfamoyl functional group. This unique configuration contributes to its biological efficacy, particularly as an inhibitor of carbonic anhydrase enzymes.
The primary mechanism of action for this compound involves its selective binding to carbonic anhydrase isoforms, particularly CAIX, which is overexpressed in various solid tumors. The inhibition of CAIX can lead to alterations in the tumor microenvironment, potentially hindering tumor growth and metastasis. Research indicates that compounds similar to this compound exhibit significant anticancer properties through this mechanism .
Binding Affinity Studies
Recent studies have demonstrated that this compound exhibits high binding affinity for CAIX. For instance, related compounds have shown dissociation constants as low as 0.12nM, indicating a strong interaction with the target enzyme . The selectivity of these compounds is crucial for minimizing side effects associated with non-target enzyme inhibition.
Compound Name | Binding Affinity (Kd) | Selectivity Ratio |
---|---|---|
This compound | TBD | TBD |
Methyl 5-sulfamoyl-benzoate | 0.12 nM | >100-fold over other CA isoforms |
Case Studies and Research Findings
- Anticancer Properties : A study highlighted the potential of sulfonamide derivatives, including this compound, in cancer treatment due to their ability to inhibit CAIX selectively. This inhibition leads to reduced acidification of the tumor microenvironment, thereby limiting invasion and metastatic processes .
- Enzyme Inhibition : Further investigations into the binding affinities of various sulfonamide compounds revealed that structural modifications significantly affect their inhibitory potency against CA isozymes. This compound's dibromination and sulfamoylation contribute to its unique inhibitory profile compared to other derivatives .
Future Directions
The ongoing research into this compound suggests promising avenues for drug development targeting CAIX in cancer therapy. The optimization of its synthesis and understanding of structure-activity relationships will be pivotal in enhancing its therapeutic efficacy.
Properties
CAS No. |
1094713-90-2 |
---|---|
Molecular Formula |
C8H7Br2NO4S |
Molecular Weight |
373.02 g/mol |
IUPAC Name |
methyl 3,5-dibromo-2-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7Br2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
KVNMHYORAZUVJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Br)S(=O)(=O)N |
Origin of Product |
United States |
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